methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (hereafter referred to as the target compound) is a synthetic coumarin derivative with a 3-bromobenzyl ether substituent at the 7-position of the chromen-2-one core. Its synthesis involves a nucleophilic substitution reaction between methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (compound 2) and 3-bromobenzyl bromide in acetone under reflux conditions, yielding a white solid with a high efficiency of 96% . The compound is further hydrolyzed to its corresponding carboxylic acid derivative (4ba) using NaOH in methanol, achieving a 68% yield . Structural characterization via $^1$H NMR (δ 7.61–6.87 ppm for aromatic protons) and $^{13}$C NMR (δ 170.9–8.4 ppm) confirms the presence of the brominated benzyl moiety and the methyl ester group .
Properties
IUPAC Name |
methyl 2-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZWVRSCSBYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 3-bromobenzyl alcohol.
Esterification: The chromenone core is esterified with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the acetate ester.
Bromobenzylation: The bromobenzyl group is introduced through a nucleophilic substitution reaction using 3-bromobenzyl alcohol and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Catalysis: Efficient catalysts are employed to enhance reaction rates and yields.
Separation and Purification: Advanced separation techniques, such as distillation and crystallization, are used to isolate and purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing the production of inflammatory prostaglandins.
Signal Transduction: It can modulate signaling pathways like nuclear factor kappa B (NF-κB), which is involved in inflammation and tumor growth.
Antioxidant Activity: The compound exhibits antioxidant properties by reducing oxidative stress and increasing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of 4,8-dimethylcoumarin derivatives modified at the 7-position with various substituents. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and substituent effects.
Structural Analogues with Varying 7-Position Substituents
Physicochemical Properties
- Molecular Weight : Bromine and chlorine substituents increase molecular weight (e.g., target compound: 431.29 vs. EMAC10163k: 410.42), influencing solubility and bioavailability.
- Melting Points : Derivatives with rigid aromatic groups (e.g., EMAC10163h: 188–190°C) exhibit higher melting points compared to those with flexible chains (e.g., EMAC10163k: 157–160°C) .
Functional Group Comparison
- Ether vs. Ester Linkages : The target compound’s benzyl ether linkage (C-O-C) contrasts with ketone-linked derivatives (e.g., EMAC10163c), which may alter metabolic stability and hydrolysis rates .
- Halogen Position : Meta-substituted halogens (target compound’s 3-bromo vs. EMAC10163c’s 4-bromo) influence electronic and steric interactions with biological targets .
Biological Activity
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H19BrO5, with a molecular weight of approximately 423.28 g/mol. The compound features:
- A chromenone core that is known for various biological activities.
- A bromobenzyl ether group that may enhance its reactivity and biological interactions.
- An ester functional group , which can influence solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of coumarin have demonstrated the ability to inhibit cancer cell proliferation through various pathways:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Coumarin Derivative A | VEGFR-2 Inhibition | 5.29 | |
| Coumarin Derivative B | Anticancer against MCF-7 | 15.25 | |
| Methyl Ester Variant | Anticancer Activity | 0.12 - 0.22 |
The compound's ability to inhibit the VEGFR-2 pathway is particularly noteworthy, as this pathway is crucial for tumor angiogenesis and metastasis.
Antioxidant Activity
The antioxidant properties of chromenone derivatives are well-documented. They can scavenge free radicals and reduce oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific mechanism involves the modulation of cellular redox states through interactions with reactive oxygen species (ROS).
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and survival.
- Redox Reactions : The chromenone core can participate in redox reactions, influencing oxidative stress levels within cells.
Case Studies
A recent study highlighted the effects of similar coumarin derivatives on breast cancer cells (MCF-7). These derivatives showed varying degrees of cytotoxicity and were evaluated for their potential as therapeutic agents:
- Study Design : Various concentrations of the compounds were tested on MCF-7 cells.
- Findings : Compounds exhibited IC50 values ranging from 5 μM to over 15 μM, indicating promising anticancer properties.
- : The study suggested that structural modifications could enhance efficacy and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
